molecular formula C6F6O B14277790 Hexafluorooxepine CAS No. 129193-79-9

Hexafluorooxepine

Katalognummer: B14277790
CAS-Nummer: 129193-79-9
Molekulargewicht: 202.05 g/mol
InChI-Schlüssel: JFRRJCRDDYUGMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexafluorooxepin is a fluorinated heterocyclic compound characterized by a seven-membered ring containing one oxygen atom and six carbon atoms, with six fluorine atoms attached to the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexafluorooxepin can be synthesized through several methods, including:

    Fluorination of Oxepin Precursors: One common method involves the fluorination of oxepin precursors using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions.

    Cyclization Reactions: Another approach involves the cyclization of suitable fluorinated precursors under acidic or basic conditions to form the hexafluorooxepin ring.

Industrial Production Methods: Industrial production of hexafluorooxepin typically involves large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.

Analyse Chemischer Reaktionen

Types of Reactions: Hexafluorooxepin undergoes various chemical reactions, including:

    Oxidation: Hexafluorooxepin can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxepin oxides.

    Reduction: Reduction of hexafluorooxepin can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully reduced derivatives.

    Substitution: Hexafluorooxepin can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, and controlled temperatures.

Major Products Formed:

    Oxidation Products: Oxepin oxides.

    Reduction Products: Reduced hexafluorooxepin derivatives.

    Substitution Products: Substituted hexafluorooxepin derivatives.

Wissenschaftliche Forschungsanwendungen

Hexafluorooxepin has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and materials with unique properties.

    Biology: Investigated for its potential as a fluorinated probe in biological studies due to its stability and reactivity.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of advanced materials, coatings, and polymers with improved chemical resistance and thermal stability.

Wirkmechanismus

The mechanism of action of hexafluorooxepin involves its interaction with various molecular targets and pathways. The fluorine atoms in hexafluorooxepin contribute to its high electronegativity and reactivity, allowing it to participate in a range of chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which hexafluorooxepin is used.

Vergleich Mit ähnlichen Verbindungen

Hexafluorooxepin can be compared with other fluorinated heterocyclic compounds, such as:

    Hexafluorobenzene: A six-membered aromatic ring with six fluorine atoms, known for its stability and use in various chemical applications.

    Hexafluorocyclohexane: A six-membered aliphatic ring with six fluorine atoms, used in the synthesis of fluorinated materials and intermediates.

    Hexafluoropyridine: A six-membered aromatic ring with five carbon atoms and one nitrogen atom, widely used in organic synthesis and as a reagent in chemical reactions.

Uniqueness of Hexafluorooxepin: Hexafluorooxepin stands out due to its seven-membered ring structure, which imparts unique chemical and physical properties. The presence of an oxygen atom in the ring enhances its reactivity and potential for diverse applications compared to other fluorinated compounds.

Eigenschaften

CAS-Nummer

129193-79-9

Molekularformel

C6F6O

Molekulargewicht

202.05 g/mol

IUPAC-Name

2,3,4,5,6,7-hexafluorooxepine

InChI

InChI=1S/C6F6O/c7-1-2(8)4(10)6(12)13-5(11)3(1)9

InChI-Schlüssel

JFRRJCRDDYUGMX-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(OC(=C1F)F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.